molecular formula C10H10O2 B2990858 (2-Methyl-1-benzofuran-3-yl)methanol CAS No. 53839-34-2

(2-Methyl-1-benzofuran-3-yl)methanol

Cat. No.: B2990858
CAS No.: 53839-34-2
M. Wt: 162.188
InChI Key: IXYAPYNZZPHJMW-UHFFFAOYSA-N
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Description

(2-Methyl-1-benzofuran-3-yl)methanol: is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1-benzofuran-3-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-methyl-3-hydroxybenzaldehyde in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of catalysts to improve yield and efficiency. The process may also involve purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

(2-Methyl-1-benzofuran-3-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions can occur at the benzofuran ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: (2-Methyl-1-benzofuran-3-yl)carboxylic acid

  • Reduction: (2-Methyl-1-benzofuran-3-yl)methane

  • Substitution: Various substituted benzofurans

Scientific Research Applications

(2-Methyl-1-benzofuran-3-yl)methanol: has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, such as antimicrobial properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

(2-Methyl-1-benzofuran-3-yl)methanol: is compared with other similar compounds, such as:

  • Benzofuran: A similar compound without the methyl group.

  • 2-Methylbenzofuran: A compound with a different position of the methyl group.

  • 1-Benzofuran-3-ylmethanol: A compound without the methyl group at the 2-position.

These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their molecular structures.

Properties

IUPAC Name

(2-methyl-1-benzofuran-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYAPYNZZPHJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53839-34-2
Record name (2-methyl-1-benzofuran-3-yl)methanol
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